5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
Description
IUPAC Nomenclature and Systematic Identification
The compound 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is systematically named according to IUPAC guidelines to reflect its heterocyclic core and substituent positions. The parent structure is the 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. The numbering begins with the oxygen atom, proceeding clockwise.
Substituents are assigned as follows:
- A (3-methoxyphenyl)methyl group is attached to position 5 of the oxadiazole ring. This substituent consists of a benzyl group (methyl-linked benzene) with a methoxy (–OCH₃) group at the meta position (carbon 3) of the aromatic ring.
- A thiol (–SH) group is bonded to position 2 of the oxadiazole ring.
The molecular formula is C₁₀H₁₀N₂O₂S , confirmed by high-resolution mass spectrometry and elemental analysis. The systematic name ensures unambiguous identification, distinguishing it from isomers such as 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (CAS 93073-37-1).
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1038368-50-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| SMILES | COC1=CC=CC(CC2=NN=C(S)O2)=C1 |
| InChI Key | SIFMIXUMYIIXFG-UHFFFAOYSA-N |
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-4-2-3-7(5-8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFMIXUMYIIXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-methoxybenzyl hydrazide with carbon disulfide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol has shown significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent .
- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains. Its mechanism involves disrupting microbial cell functions, leading to cell death. Studies have indicated its efficacy against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis, suggesting its potential use in agricultural applications as a biopesticide .
- Anticancer Properties: Research indicates that derivatives of oxadiazoles exhibit cytotoxic effects on cancer cells. For instance, in vitro studies showed that this compound induces apoptosis in glioblastoma cells by damaging DNA and influencing cell signaling pathways .
Environmental Science
The compound's properties make it a candidate for environmental applications:
- Pesticide Development: Its antimicrobial properties can be harnessed to develop new pesticides that are less harmful to the environment compared to traditional chemicals. The ability to target specific pathogens makes it a valuable tool in sustainable agriculture.
Material Science
The unique chemical structure of this compound allows it to be explored in material science:
- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength while imparting antimicrobial characteristics .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxicity of various oxadiazole derivatives included this compound. The results indicated significant inhibition of cell growth in glioblastoma cell lines (LN229), with mechanisms involving apoptosis and DNA damage .
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 5b | LN229 | 75% |
| 5d | LN229 | 80% |
| 5m | LN229 | 70% |
Case Study 2: Antimicrobial Efficacy
In agricultural studies, the compound was tested against Xanthomonas species. Results showed a substantial reduction in bacterial growth when treated with varying concentrations of the compound, highlighting its potential as an eco-friendly pesticide alternative.
| Concentration (mg/L) | % Bacterial Growth Inhibition |
|---|---|
| 50 | 60% |
| 100 | 80% |
| 200 | 90% |
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. It can inhibit enzymes, bind to nucleic acids, and interact with proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity
- 5-Benzyl derivatives : S-substituted analogs demonstrated moderate to potent antibacterial activity against S. aureus and E. coli, with hemolytic activity lower than standard surfactants .
- 5-(3,4,5-Trimethoxyphenyl) derivatives : Exhibited broad-spectrum antifungal activity, with MIC values as low as 8 µg/mL against C. albicans .
- 5-(4-Chlorophenoxy)methyl derivatives: Showed significant inhibition of α-chymotrypsin and antibacterial activity, with compound 7o outperforming ciprofloxacin against S. typhi .
Enzyme Inhibition
- 5-Aryl-1,3,4-oxadiazole-2-thiols : Inhibited trans-cinnamate 4-hydroxylase (C4H), with 5-(3-fluorophenyl)-derivative showing the highest activity (IC₅₀ = 1.2 µM). The thiol group’s nucleophilicity and substituent electronegativity were critical for binding .
- 5-(2-Nitrostyryl) derivatives : Demonstrated urease inhibition, with SAR studies highlighting the role of nitro groups in stabilizing enzyme interactions .
Physicochemical Properties
- Solubility : Methoxy groups enhance hydrophilicity compared to halogenated analogs. For example, 5-(2-chloro-4-methoxyphenyl)-derivative (LogP = 2.1) is more soluble than 5-(4-CF₃-phenyl)-derivative (LogP = 3.4) .
- Stability : Thiol-containing compounds are prone to oxidation, but aryl/aralkyl substituents can stabilize the core structure. Light-sensitive analogs (e.g., 4-[5-(methylthio)-oxadiazol-2-yl]-aniline) require protected storage .
Key Research Findings and Gaps
- Synthesis : The 3-methoxybenzyl group’s steric hindrance may necessitate optimized reaction conditions (e.g., longer reaction times or elevated temperatures) compared to smaller substituents.
- Activity Gaps: No direct data exist for the target compound’s biological activity. However, analogs with methoxy groups at para-positions (e.g., 4-OCH₃ in ) showed moderate C4H inhibition, suggesting positional effects are critical.
- Toxicity : Benzyl-type derivatives generally exhibit lower cytotoxicity than naphthyl or polyhalogenated analogs, as seen in hemolysis assays .
Biological Activity
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with significant biological activity. Its structure includes an oxadiazole ring and a thiol group, which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 208.24 g/mol. The compound is characterized by a methoxy group attached to a phenyl ring and a thiol group that enhances its reactivity and biological potential.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Antifungal Activity
The antifungal activity of oxadiazole derivatives has also been explored. Studies indicate that these compounds can inhibit the growth of fungi by interfering with their metabolic processes. The presence of the thiol group is believed to play a crucial role in this activity by forming reactive intermediates that damage fungal cells.
Anticancer Properties
This compound has gained attention for its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in DNA replication and cell division, such as thymidylate synthase and topoisomerase II .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways .
The following table summarizes the anticancer activity observed in various studies:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Significant inhibition |
| HCT-116 (Colon) | 0.80 | Significant inhibition |
| ACHN (Renal) | 0.87 | Significant inhibition |
| SNB-75 (CNS Cancer) | 95.70% growth inhibition | High potency against CNS cancer |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes critical for cancer cell survival.
- Nucleic Acid Binding : It can bind to DNA or RNA, disrupting essential cellular processes.
- Protein Interaction : The compound may interact with proteins involved in signal transduction pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in drug development. For instance:
- A study published in MDPI evaluated several oxadiazole compounds for their anticancer activity and found that specific derivatives exhibited IC values comparable to established chemotherapeutics .
- Another research article discussed the synthesis and evaluation of various oxadiazole-linked compounds for antimicrobial and anticancer properties, emphasizing the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization of 3-methoxybenzohydrazide with carbon disulfide (CS₂) in the presence of a base (e.g., KOH or NaOH). Key steps include:
Refluxing the hydrazide with CS₂ in methanol or ethanol for 6–8 hours under anhydrous conditions .
Acidification with dilute HCl to precipitate the product.
Purification via recrystallization from methanol or ethanol.
- Optimization Strategies :
- Temperature : Maintain reflux temperatures (60–80°C) to ensure complete cyclization.
- Base Concentration : Use a 1:2 molar ratio of hydrazide to KOH to enhance nucleophilic attack on CS₂ .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve yields compared to alcohols in some cases .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
Q. Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the 3-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and oxadiazole-thiol protons .
- FT-IR : Identify S-H stretching (~2550 cm⁻¹) and C=N/C-S vibrations (1600–1400 cm⁻¹) .
Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to achieve >95% purity .
Advanced Research Questions
Q. What strategies are effective in modifying the oxadiazole-thiol scaffold to enhance biological activity, and how does the 3-methoxybenzyl substituent influence target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Strategies :
Substituent Variation : Replace the 3-methoxy group with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) to alter electronic and steric effects .
Thiol Group Derivatization : Convert -SH to disulfides (-S-S-) or thioethers (-S-R) to modulate redox activity and membrane permeability .
- Role of 3-Methoxybenzyl Group :
- Electronic Effects : The methoxy group donates electrons via resonance, stabilizing charge interactions with enzyme active sites (e.g., cysteine residues) .
- Binding Affinity : Molecular docking studies suggest the 3-methoxy group enhances π-π stacking with aromatic residues in target proteins (e.g., kinases) .
Q. How can contradictory data regarding the antimicrobial efficacy of this compound across different studies be systematically analyzed?
- Methodological Answer :
- Experimental Variables to Assess :
Microbial Strains : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as membrane composition affects compound uptake .
Concentration Ranges : Validate dose-response curves (IC₅₀ values) using standardized protocols (e.g., CLSI guidelines).
Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assay sensitivity .
- Data Reconciliation :
- Purity Verification : Contradictions may arise from impurities; re-test compounds via HPLC-MS .
- Statistical Analysis : Apply ANOVA or t-tests to determine if differences are significant (p < 0.05) .
Q. What mechanistic insights explain the dual anticancer and antimicrobial activity of this compound?
- Methodological Answer :
- Anticancer Mechanism :
Thiol-Mediated Redox Modulation : The -SH group depletes glutathione, inducing oxidative stress in cancer cells (e.g., MCF-7) .
Enzyme Inhibition : Docking studies suggest binding to tubulin or topoisomerase II, disrupting DNA replication .
- Antimicrobial Mechanism :
Covalent Binding : The thiol group reacts with cysteine proteases in pathogens (e.g., C. albicans), inhibiting biofilm formation .
Membrane Disruption : Hydrophobic 3-methoxybenzyl group integrates into lipid bilayers, causing leakage .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the thermal stability of this compound for material science applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) :
Heat samples from 25°C to 600°C at 10°C/min under nitrogen.
Record decomposition onset temperature (T₀) and residual mass .
- Differential Scanning Calorimetry (DSC) :
- Identify phase transitions (e.g., melting point) and glass transition temperatures (Tg) for polymer composites .
- Data Interpretation : Compare T₀ values with structurally similar oxadiazoles (e.g., 5-phenyl derivatives) to assess substituent effects .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) :
Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Simulate transition states for reactions with alkyl halides (e.g., CH₃I) using Gaussian09 at B3LYP/6-31G(d) level.
- Molecular Dynamics (MD) :
- Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .
Comparative Studies
Q. How does the bioactivity of this compound compare to its 4-methoxy and 3-chloro analogs?
- Methodological Answer :
- Bioassay Data :
- Anticancer Activity : The 3-methoxy derivative shows higher potency against HCT-116 cells (IC₅₀ = 12 µM) vs. 4-methoxy (IC₅₀ = 28 µM) due to better target fitting .
- Antimicrobial Activity : The 3-chloro analog exhibits broader-spectrum activity but higher cytotoxicity (HeLa CC₅₀ = 50 µM) .
- Electronic Effects :
- 3-Methoxy enhances π-donor capacity, while 3-chloro increases electrophilicity, altering target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
